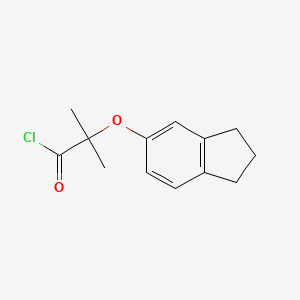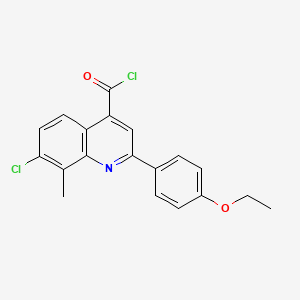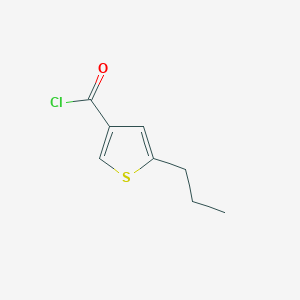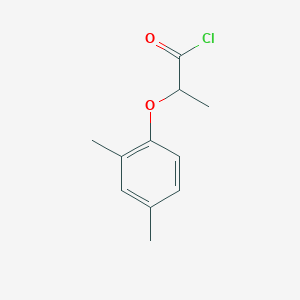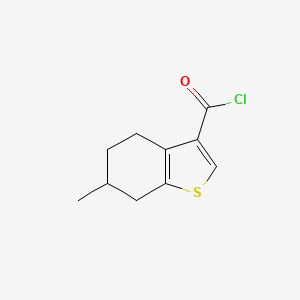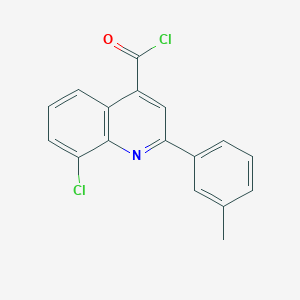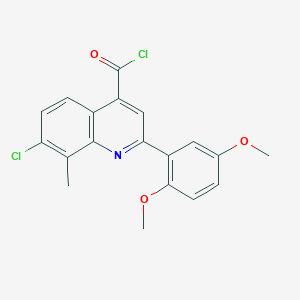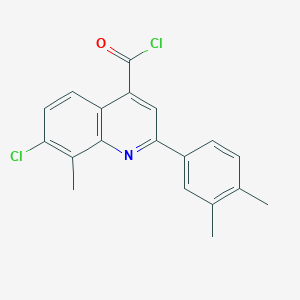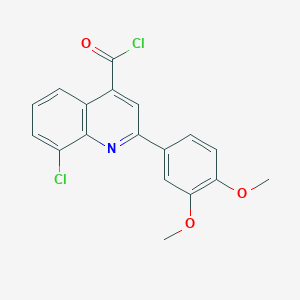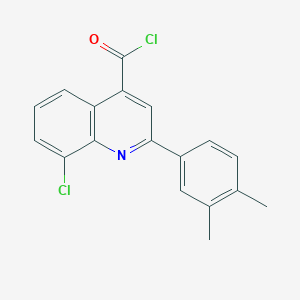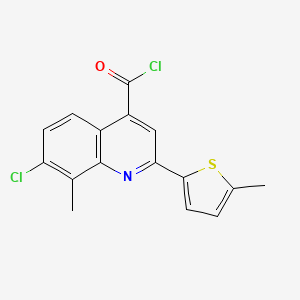
Methyl 3-bromo-5-fluoroisonicotinate
Descripción general
Descripción
Methyl 3-Bromo-5-fluoroisonicotinate (CAS# 1214325-21-9) is a useful reagent for the preparation of biologically active small molecules . It has a molecular weight of 234.02 and a molecular formula of C7H5BrFNO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with bromine and fluorine substituents, and a methyl ester group . The InChI key is DMXHIWQLBFVMDH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known to be a useful reagent in the preparation of biologically active small molecules .Physical and Chemical Properties Analysis
This compound has several notable properties :Aplicaciones Científicas De Investigación
Methylation and Tautomerism Studies : Research into methylation and tautomerism of halogenated cytosines, such as 5-fluorocytosines, has been conducted to understand their chemical properties and reactions. These studies involve examining the effects of substituents like bromo and fluoro groups on the molecules' behavior, which is relevant for understanding the reactivity and potential applications of Methyl 3-bromo-5-fluoroisonicotinate in nucleotide chemistry and drug synthesis (Kulikowski & Shugar, 1979).
Chiral Stationary Phases for Chromatography : Derivatives of cellulose and amylose substituted with halogen groups, similar to the bromo and fluoro groups in this compound, have been evaluated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). These studies contribute to the development of chiral stationary phases for enantioseparation, which is essential in pharmaceutical research and development (Chankvetadze et al., 1997).
Base-pairing Energies in Nucleic Acids : Investigations into the base-pairing energies of proton-bound homodimers of cytosine and its halogenated derivatives have implications for understanding DNA structure and stability. Such studies can provide insights into how modifications like bromination and fluorination affect nucleic acid interactions, which is relevant for drug design and genetic engineering (Yang, Wu, & Rodgers, 2013).
Radioligand Development for Brain Imaging : Research into fluorine-18 labeled compounds for positron emission tomography (PET) imaging of brain receptors showcases the application of halogenated compounds in neuroscience. Such studies are crucial for developing diagnostic tools for neurological disorders and can provide a framework for using this compound in similar biomedical research applications (Siméon et al., 2012).
Mecanismo De Acción
The bromo and fluoro substituents on the pyridine ring can also influence the compound’s reactivity and interaction with biological targets. For instance, the bromine atom could potentially undergo a nucleophilic aromatic substitution reaction, allowing the compound to bind to various biological targets . The fluorine atom, being highly electronegative, could influence the compound’s lipophilicity and thus its ability to cross cell membranes .
Análisis Bioquímico
Biochemical Properties
Methyl 3-bromo-5-fluoroisonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of transient complexes, leading to the modification of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, the compound can activate other enzymes, enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ damage or metabolic disturbances, can occur at excessively high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHIWQLBFVMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673239 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214325-21-9 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


